molecular formula C5H12O2S B1213876 3-[(2-Hydroxyethyl)thio]-1-propanol CAS No. 5323-60-4

3-[(2-Hydroxyethyl)thio]-1-propanol

Cat. No. B1213876
CAS RN: 5323-60-4
M. Wt: 136.22 g/mol
InChI Key: YJGRQEWXDDCCCV-UHFFFAOYSA-N
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Description

3-[(2-Hydroxyethyl)thio]-1-propanol is a compound that belongs to a class of organic chemicals characterized by the presence of a hydroxyethylthio group attached to a propanol backbone. This structural configuration makes it an interesting subject for various chemical and physical analyses. While specific literature on "3-[(2-Hydroxyethyl)thio]-1-propanol" is scarce, insights can be drawn from related compounds and general principles of organic chemistry.

Synthesis Analysis

The synthesis of compounds related to "3-[(2-Hydroxyethyl)thio]-1-propanol" often involves multistep reactions, including asymmetric synthesis, to achieve the desired stereochemistry and functional group placement. For example, Shetty and Nelson (1988) described the asymmetric synthesis of diastereomeric metabolites of metoprolol, highlighting the challenges and strategies in achieving specific configurations in similar molecules (Shetty & Nelson, 1988).

Molecular Structure Analysis

Molecular structure analysis of related compounds, such as those synthesized by Charanya et al. (2023), involves quantum computational methods and molecular docking to understand bond lengths, angles, and other structural parameters. These studies provide insights into the molecular geometry and potential reactive sites on the molecule (Charanya et al., 2023).

Chemical Reactions and Properties

Chemical reactions involving compounds similar to "3-[(2-Hydroxyethyl)thio]-1-propanol" include interactions with thiophenes and alcohols, as described by Conde, Corral, and Lissavetzky (1980) and McGuire et al. (2012). These reactions can yield various derivatives with potential biological or industrial applications (Conde, Corral, & Lissavetzky, 1980); (McGuire et al., 2012).

Scientific Research Applications

Catalytic Hydrodeoxygenation

Research on the hydrodeoxygenation of C3 alcohols, including 1- and 2-propanol, has explored their catalytic behavior on Pt/Al2O3. This process involves dehydrogenation on Pt and dehydration on alumina, with reactions occurring via decarbonylation of aldehydes and decarboxylation of acids. This study contributes to understanding the catalytic reactions of similar compounds in aqueous phases (Peng et al., 2012).

Coal Flotation with Collector Reagents

3-Phenyl-1-propanol has been proposed as a collector for coal flotation in low-rank carbonaceous minerals, displaying higher recovery rates compared to traditional collectors. This research highlights the potential of using similar chemical compounds in mineral processing applications (Vilasó-Cadre et al., 2021).

Atmospheric Degradation Studies

The atmospheric degradation of 3-ethoxy-1-propanol has been studied, focusing on its reactions with Cl atoms and OH and NO3 radicals. This research provides insights into the tropospheric reactivity of such compounds and their environmental implications (Aranda et al., 2021).

Asymmetric Transfer Hydrogenation

Studies on the asymmetric transfer hydrogenation of heteroaromatic ketones in 2-propanol using amino acid-based ligands offer insights into the application of similar compounds in pharmaceutical syntheses, such as in the production of antidepressant drugs (Buitrago et al., 2012).

Hydrogen Bonding and Chirality in Thioether Self-Assembly

Research on thioethers, including 3-(methylthio)propanol, has shown their potential in molecular self-assembly on metal surfaces. This work is significant for designing monolayers with specific properties and applications in nanotechnology and surface science (McGuire et al., 2012).

properties

IUPAC Name

3-(2-hydroxyethylsulfanyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O2S/c6-2-1-4-8-5-3-7/h6-7H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJGRQEWXDDCCCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)CSCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90277542
Record name NSC2787
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90277542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2-Hydroxyethyl)thio]-1-propanol

CAS RN

5323-60-4
Record name NSC2787
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2787
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC2787
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90277542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[(2-hydroxyethyl)sulfanyl]propan-1-ol
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9TZK38FC3Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
R Vejarano, A Gil-Calderón - Fermentation, 2021 - mdpi.com
About 42 commercial products based on non-Saccharomyces yeasts are estimated as available on the market, being mostly pure cultures (79%), with a predominance of Torulaspora …
Number of citations: 42 www.mdpi.com
ME Beckner Whitener, J Stanstrup, V Panzeri, S Carlin… - Metabolomics, 2016 - Springer
Saccharomyces cerevisiae (SC) is the main driver of alcoholic fermentation, however for aroma and flavor formation in wine, non-Saccharomyces species can have a powerful effect. …
Number of citations: 87 link.springer.com
J Moreno-García - 2017 - helvia.uco.es
The aroma of wine is the first sensory perception that affects its quality. The knowledge acquired to date ensures that the unique aroma of a specific wine is the result of the sensation …
Number of citations: 1 helvia.uco.es

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